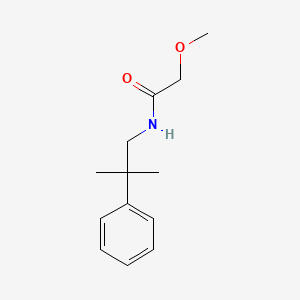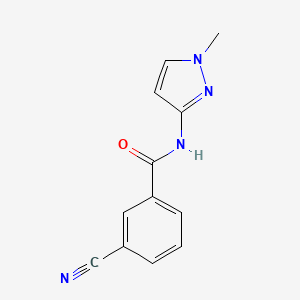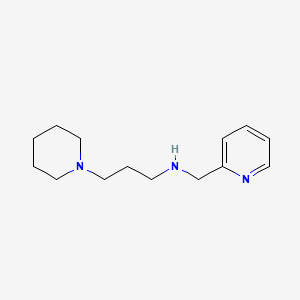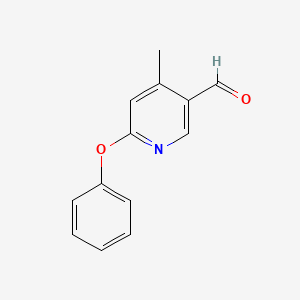
4-Methyl-6-phenoxynicotinaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-6-phenoxynicotinaldehyde is an organic compound with the molecular formula C13H11NO2 It is a derivative of nicotinaldehyde, characterized by the presence of a methyl group at the 4-position and a phenoxy group at the 6-position of the nicotinaldehyde ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-6-phenoxynicotinaldehyde typically involves the reaction of 4-methyl-6-phenoxynicotinic acid with a suitable aldehyde-forming reagent. One common method is the Vilsmeier-Haack reaction, which uses phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to form the aldehyde group. The reaction conditions generally require heating under reflux to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
化学反応の分析
Types of Reactions: 4-Methyl-6-phenoxynicotinaldehyde can undergo various chemical reactions, including:
Oxidation: Conversion to the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions where the phenoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: 4-Methyl-6-phenoxynicotinic acid.
Reduction: 4-Methyl-6-phenoxynicotinalcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-Methyl-6-phenoxynicotinaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of advanced materials.
作用機序
The mechanism of action of 4-Methyl-6-phenoxynicotinaldehyde in biological systems is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The phenoxy group may play a role in enhancing the compound’s binding affinity to its targets, while the aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules.
類似化合物との比較
4-Methyl-6-phenoxynicotinic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
4-Methyl-6-phenoxynicotinalcohol: Similar structure but with an alcohol group instead of an aldehyde.
4-Methyl-6-phenoxypyridine: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
Uniqueness: 4-Methyl-6-phenoxynicotinaldehyde is unique due to the presence of both the phenoxy and aldehyde groups, which confer distinct reactivity and potential biological activity. This combination of functional groups makes it a versatile intermediate in organic synthesis and a promising candidate for drug development.
特性
分子式 |
C13H11NO2 |
|---|---|
分子量 |
213.23 g/mol |
IUPAC名 |
4-methyl-6-phenoxypyridine-3-carbaldehyde |
InChI |
InChI=1S/C13H11NO2/c1-10-7-13(14-8-11(10)9-15)16-12-5-3-2-4-6-12/h2-9H,1H3 |
InChIキー |
HCHNZKYXOHWQGY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC=C1C=O)OC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![dicyclohexyl-[2-[2-(4-methoxyphenyl)-6-(4-methylphenyl)phenyl]phenyl]phosphane](/img/structure/B14912225.png)
![4-(5-Chlorobenzo[d]oxazol-2-yl)-2-methylaniline](/img/structure/B14912227.png)
![6-((1h-Benzo[d]imidazol-2-yl)thio)nicotinonitrile](/img/structure/B14912231.png)

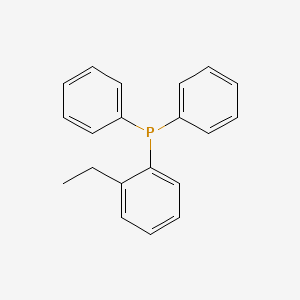
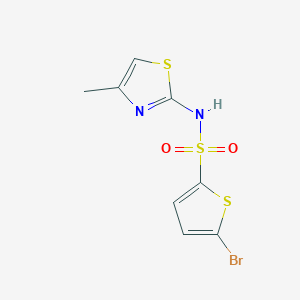
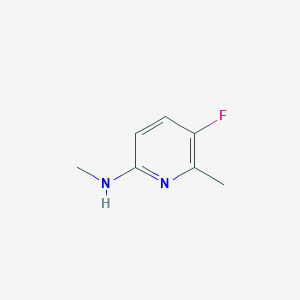
![(2Z)-2-{[4-(dimethylamino)phenyl]imino}-3-(2-methylpropyl)-1,3-thiazolidin-4-one](/img/structure/B14912290.png)
